Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Overview
Description
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis Techniques
- Synthesis of Pyrroloquinoline Derivatives : Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates have been synthesized through condensation processes involving ethyl azidoacetate and 4-formylquinolines. This method also facilitated the creation of bis(ethoxycarbonyl)- and bis(pyrryl) derivatives, showcasing a versatile approach to pyrroloquinoline synthesis (Molina, Alajarín, & Sánchez-Andrada, 1993).
- Microwave-Assisted Synthesis : Ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate compounds were efficiently prepared using microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions, highlighting the impact of steric effects on reaction selectivity (Neuschl, Bogdał, & Potáček, 2007).
Biological Activities and Applications
- Antibacterial Properties : Pyrroloquinoline derivatives have shown promising antibacterial activities, with studies synthesizing new compounds and evaluating their efficacy against various bacterial strains, indicating potential therapeutic applications (Nahas & Abdel-Hafez, 2005).
- Antitubercular Activity : Research into pyrrolo[3,2,1-ij]quinoline derivatives revealed their antitubercular properties, with comparative analyses demonstrating significant activities against tuberculosis, suggesting their potential as antitubercular agents (Ukrainets, Tkach, & Grinevich, 2008).
Advanced Synthetic Applications
- One-Pot Synthesis : A catalyst-free method has been developed for synthesizing pyrrolo[1,2-a]quinoxaline derivatives, demonstrating a straightforward and environmentally friendly approach to complex heterocyclic compounds (Piltan, Moradi, Abasi, & Zarei, 2013).
- Novel Anticancer Agents : A class of water-soluble 3H-pyrrolo[3,2-f]quinoline derivatives has been synthesized, showing cell growth inhibitory properties against a panel of cell lines, particularly melanoma, underlining their potential as anticancer drugs (Ferlin, Marzano, Dalla Via, Chilin, Zagotto, Guiotto, & Moro, 2005).
Mechanism of Action
Target of Action
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .
Mode of Action
It is known that pyrrolo[1,2-a]quinoline derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrrolo[1,2-a]quinoline derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study suggests that certain pyrrolo[1,2-a]quinoline derivatives may have low water solubility and oral bioavailability .
Result of Action
Pyrrolo[1,2-a]quinoline derivatives have been associated with various biological activities, including antileukemic, antibacterial, antifungal, larvicidal, and anticancer effects .
Action Environment
The biological activity of pyrrolo[1,2-a]quinoline derivatives suggests that they may be influenced by various environmental factors .
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)12-9-13-8-7-11-5-3-4-6-14(11)16(13)10-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEYZIIXKJLBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555329 | |
Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76577-82-7 | |
Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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